molecular formula C17H17N3O4 B2724896 Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396562-89-2

Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B2724896
CAS RN: 1396562-89-2
M. Wt: 327.34
InChI Key: HLKWLTIRONBPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have attracted wide pharmaceutical interest due to their beneficial properties as antimetabolites in purine biochemical reactions . They are purine analogues and have been known for their antitrypanosomal activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. They can be synthesized from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . As a result, suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization strategies .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines involve reactions with heterocyclic amines and its diazonium salt, and active methylene compounds . Thiazoles and 1,3,4-thiadiazoles can also be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the substituents at various positions on the ring . For instance, electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .

Scientific Research Applications

Synthesis and Mechanistic Insights

  • Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is part of the broader class of compounds involved in novel synthetic pathways, demonstrating unique chemical behaviors in reactions. A related compound underwent an unexpected reaction with thiourea, showcasing an ANRORC rearrangement mechanism, highlighting the complexity and potential for novel chemistry within this class of compounds (Ledenyova et al., 2018).

Fluorescence and Derivative Synthesis

  • The compound's class is also instrumental in synthesizing new fluorophores. A similar reaction strategy was utilized to develop 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, demonstrating strong fluorescence in solutions, suggesting potential applications in materials science and bioimaging (Yan et al., 2018).

Medicinal Chemistry Applications

  • In medicinal chemistry, derivatives of pyrazolo[1,5-a]pyridine are synthesized for their potential as anti-tumor agents, indicating the therapeutic relevance of this chemical scaffold. Notably, new pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activity, underscoring the compound class's versatility in drug design and discovery (Rahmouni et al., 2016).

Heterocyclic Chemistry and Biological Activity

  • The synthesis of condensed pyrazoles, utilizing related compounds as precursors, highlights the significance of these chemical entities in constructing complex heterocyclic systems. These systems have implications for developing new materials and pharmaceuticals with tailored properties (Arbačiauskienė et al., 2011).

Antimicrobial and Antituberculosis Activity

  • Some derivatives within this compound class have been synthesized and evaluated for their antituberculosis activity, showcasing the potential of these compounds in addressing global health challenges related to infectious diseases (Jadhav et al., 2016).

Mechanism of Action

While the specific mechanism of action for “Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate” is not available, pyrazolo[1,5-a]pyrimidines in general have been known for their antitrypanosomal activity . They are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines could involve exploring their potential in various biomedical applications, given their significant photophysical properties . Further studies could also focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines .

properties

IUPAC Name

ethyl 5-[(2,5-dimethylfuran-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-4-23-17(22)14-9-18-20-6-5-12(8-15(14)20)19-16(21)13-7-10(2)24-11(13)3/h5-9H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKWLTIRONBPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.